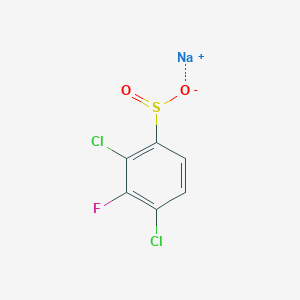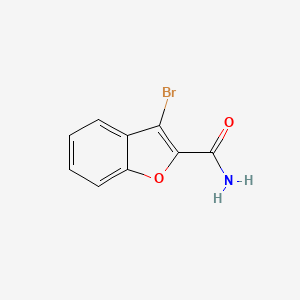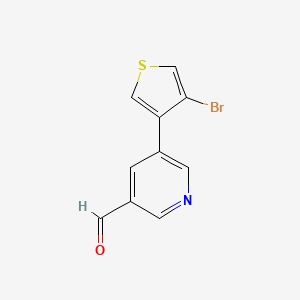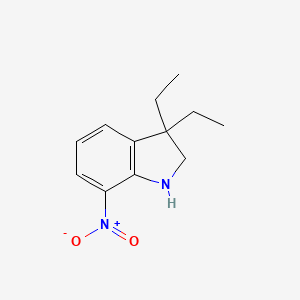
3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of a suitable indole precursor followed by alkylation to introduce the diethyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration and alkyl halides for the alkylation step.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparaison Avec Des Composés Similaires
3,3-Diethyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical properties.
7-Nitro-2,3-dihydro-1H-indole: Lacks the diethyl groups, affecting its reactivity and applications.
3,3-Diethyl-1H-indole: Does not have the dihydro structure, leading to variations in stability and reactivity.
Uniqueness: 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole is unique due to the presence of both diethyl and nitro groups, which impart distinct chemical and biological properties. Its combination of substituents makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
3,3-diethyl-7-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(4-2)8-13-11-9(12)6-5-7-10(11)14(15)16/h5-7,13H,3-4,8H2,1-2H3 |
Clé InChI |
HUHDUNBASAFKGR-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNC2=C1C=CC=C2[N+](=O)[O-])CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


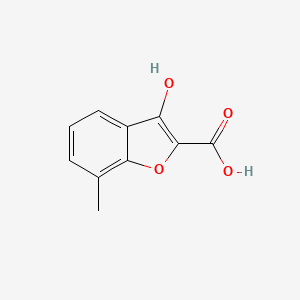

![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13197346.png)
![8,8-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13197354.png)
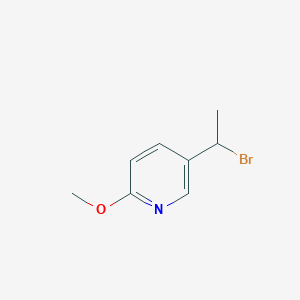
![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)
